N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide
Description
N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide: is a complex organic compound characterized by its unique structure, which includes a naphthalene moiety, a thiazolidine ring, and an acetamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
CAS No. |
62284-66-6 |
|---|---|
Molecular Formula |
C17H16N2O2S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[3-(2-naphthalen-2-yl-2-oxoethyl)-1,3-thiazolidin-2-ylidene]acetamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12(20)18-17-19(8-9-22-17)11-16(21)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10H,8-9,11H2,1H3 |
InChI Key |
MCYBVLRDQGUUPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(CCS1)CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide typically involves multi-step organic reactions. One common method includes the condensation of naphthalene derivatives with thiazolidine-2,4-dione under specific conditions. The reaction often requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can result in various substituted thiazolidine compounds .
Scientific Research Applications
N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can influence cell signaling and proliferation, contributing to its potential anticancer properties .
Comparison with Similar Compounds
N-{3-[2-(Naphthalen-2-yl)-2-oxoethyl]-1,3-thiazolidin-2-ylidene}acetamide can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share the naphthalene moiety and exhibit similar chemical properties, but differ in their biological activities and applications.
Thiazolidine derivatives: Compounds with a thiazolidine ring may have comparable chemical reactivity but distinct biological effects due to variations in their substituents.
Acetamide derivatives: These compounds contain the acetamide group and may have similar pharmacological properties, but their overall activity is influenced by the presence of other functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
